7-(2-Chlorobenzyl)-8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-Chlorobenzyl)-8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorobenzyl group, a hydroxyethyl sulfanyl group, and a purine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chlorobenzyl)-8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Attachment of the Hydroxyethyl Sulfanyl Group: The hydroxyethyl sulfanyl group is attached through a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(2-Chlorobenzyl)-8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzyl group can be reduced to a benzyl group under specific conditions.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
7-(2-Chlorobenzyl)-8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(2-Chlorobenzyl)-8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-(2-Chlorobenzyl)-8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Characterized by the presence of a chlorobenzyl group and a hydroxyethyl sulfanyl group.
This compound: Similar structure but with different substituents on the purine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C16H17ClN4O3S |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H17ClN4O3S/c1-19-13-12(14(23)20(2)16(19)24)21(15(18-13)25-8-7-22)9-10-5-3-4-6-11(10)17/h3-6,22H,7-9H2,1-2H3 |
InChI Key |
LICAPEGNTZWZMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCO)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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